o-Cresyl m-Cresyl p-Cresyl Phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

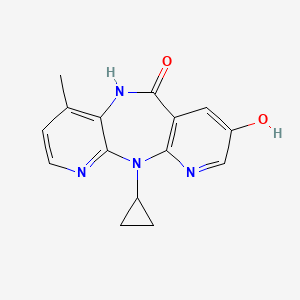

O-Cresyl m-Cresyl p-Cresyl Phosphate is an isomer of Tricresyl phosphate (TCP) which is used as an anti-wear additive in aircraft turbine engine oil . It is a mixture of three isomeric organophosphate compounds .

Synthesis Analysis

The synthesis of cresol isomers has attracted attention since the beginning of the synthetic era. Alkylation of phenol with methanol gives a mixture of cresol isomers . The reaction of phenol with methanol leads to the formation of anisole to some extent .Molecular Structure Analysis

In its chemical structure, a molecule of cresol has a methyl group substituted onto the ring of phenol. There are three forms of cresol: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These forms occur separately or as a mixture .Chemical Reactions Analysis

Cresols are slowly oxidized by exposure to air, and the resulting impurities often give the samples a yellow to brownish-red tint . Phenol being highly susceptible to aromatic electrophilic substitution, the reaction of phenol with methanol gives a mixture of cresol isomers .Physical And Chemical Properties Analysis

Tricresyl phosphate (TCP) is a non-flammable, non-explosive, colorless, viscous liquid . Cresols commonly occur as either solids or liquids because their melting points are generally close to room temperature .作用機序

Much of the evidence for the mechanism of action for phenolic germicides like cresols indicates that their effect is due to physical damage of bacterial cell membranes . This effect occurs either by causing changes in the permeability of the osmotic barrier of bacterial cell membranes, allowing the escape or leakage of normal cytoplasmic constituents .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for o-Cresyl m-Cresyl p-Cresyl Phosphate involves the reaction of cresol isomers with phosphorus oxychloride in the presence of a base.", "Starting Materials": [ "o-Cresol", "m-Cresol", "p-Cresol", "Phosphorus oxychloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Mix o-cresol, m-cresol, and p-cresol in a reaction flask", "Add a base to the reaction flask and stir the mixture", "Slowly add phosphorus oxychloride to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and pour it into ice-cold water", "Extract the product with an organic solvent such as diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain the crude product", "Purify the product by recrystallization or column chromatography" ] } | |

| 116082-38-3 | |

分子式 |

C₂₁H₂₁O₄P |

分子量 |

368.36 |

同義語 |

Phosphoric Acid 2-Methylphenyl 3-Methylphenyl 4-Methylphenyl Ester; m-Tolyl o-tolyl p-tolyl Phosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。